Product packaging for 2-Amino-5-isobutoxybenzamide(Cat. No.:)

2-Amino-5-isobutoxybenzamide

Cat. No.: B12075639
M. Wt: 208.26 g/mol
InChI Key: PSSHCTCGDXTITD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-isobutoxybenzamide is a chemical compound of interest in medicinal chemistry and oncology research, particularly in the development of inhibitors targeting protein-protein interactions (PPIs). This benzamide derivative features a core structure that researchers utilize as a scaffold to mimic protein secondary structures. Structural analogs of this compound, specifically bis-benzamides, have been investigated for their ability to disrupt critical interactions, such as those between the androgen receptor (AR) and coactivator proteins like PELP1, which are driven by LXXLL motifs . Inhibiting these interactions presents a promising therapeutic strategy in prostate cancer research, as it can suppress AR-mediated gene transcription and cancer cell proliferation . The isobutoxy side chain is a key structural feature believed to contribute to the compound's hydrophobic interactions within the binding pocket of target proteins. Researchers value this scaffold for its potential to serve as a cell-permeable, metabolically stable alpha-helix mimetic, overcoming the limitations of peptide-based inhibitors . Further investigation is ongoing to elucidate the full mechanism of action and to optimize the structure-activity relationship (SAR) of this benzamide class for enhanced potency and selectivity. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O2 B12075639 2-Amino-5-isobutoxybenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-amino-5-(2-methylpropoxy)benzamide

InChI

InChI=1S/C11H16N2O2/c1-7(2)6-15-8-3-4-10(12)9(5-8)11(13)14/h3-5,7H,6,12H2,1-2H3,(H2,13,14)

InChI Key

PSSHCTCGDXTITD-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)N)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 5 Isobutoxybenzamide and Analogues

Strategic Development of Novel Synthetic Pathways to 2-Amino-5-isobutoxybenzamide

The creation of this compound can be approached through several synthetic routes, each with its own set of advantages and challenges. The primary strategies involve the careful introduction and manipulation of the three key functional groups: the carboxamide, the amino group, and the isobutoxy ether.

The synthesis of this compound can be envisioned starting from various commercially available or readily prepared precursors. A common and effective strategy in aromatic chemistry is to begin with a substituted nitrobenzene, as the nitro group can be reliably reduced to an amine in a later step.

One plausible pathway begins with 4-isobutoxynitrobenzene. This precursor can be subjected to a formylation reaction to introduce a formyl group ortho to the nitro group, yielding 5-isobutoxy-2-nitrobenzaldehyde. Subsequent oxidation of the aldehyde to a carboxylic acid, followed by amidation, would produce 5-isobutoxy-2-nitrobenzamide. The final step would be the reduction of the nitro group to the desired amine, yielding this compound.

An alternative approach involves starting with a pre-formed benzamide (B126). For instance, 2-amino-5-hydroxybenzamide (B107562) could serve as a key intermediate. The synthesis of this precursor is achievable, and its phenolic hydroxyl group can be alkylated with isobutyl bromide or a similar isobutylating agent in the presence of a base to form the desired ether linkage. This method's success is contingent on the selective alkylation of the hydroxyl group over the amino and amide functionalities.

A third strategy could utilize isatoic anhydride (B1165640) chemistry. The reaction of a 5-substituted isatoic anhydride with ammonia (B1221849) can directly yield a 2-aminobenzamide (B116534). In this case, 5-isobutoxyisatoic anhydride would be the ideal precursor. However, the availability of this specific starting material may be limited, potentially requiring its synthesis from a more common precursor like 4-isobutoxyaniline.

A summary of potential precursor strategies is presented in the table below.

Starting MaterialKey Transformation StepsIntermediate(s)Final Step
4-IsobutoxynitrobenzeneFormylation, Oxidation, Amidation5-Isobutoxy-2-nitrobenzaldehyde, 5-Isobutoxy-2-nitrobenzoic acid, 5-Isobutoxy-2-nitrobenzamideNitro group reduction
2-Amino-5-hydroxybenzamideWilliamson Ether Synthesis-Alkylation of hydroxyl group
4-IsobutoxyanilinePhosgenation, Cyclization, Aminolysis5-Isobutoxyisatoic anhydrideReaction with ammonia

The efficiency of any synthetic pathway is highly dependent on the optimization of reaction conditions. For the synthesis of this compound, several key steps require careful consideration to maximize yield and purity.

In the nitro-reduction route, the choice of reducing agent is critical. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method that often provides high yields and clean products. Other reducing agents, such as tin(II) chloride (SnCl₂) in an acidic medium or iron powder in acetic acid, can also be employed. The optimization would involve screening different catalysts, solvents, temperatures, and pressures to achieve complete reduction without affecting the other functional groups.

For the amidation of 5-isobutoxy-2-nitrobenzoic acid, various coupling agents can be utilized to facilitate the reaction. Reagents like (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are known to promote efficient amide bond formation with minimal side reactions. The optimization would focus on the stoichiometry of the reagents, reaction time, and temperature to ensure high conversion and simplify purification.

In the Williamson ether synthesis approach, the choice of base and solvent is crucial for the selective alkylation of the phenolic hydroxyl group. A mild base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) is often effective. Care must be taken to avoid N-alkylation of the amino or amide groups, which can be minimized by controlling the reaction temperature and the stoichiometry of the alkylating agent.

The following table outlines potential reaction conditions for key synthetic steps that could be optimized.

Reaction StepReagent/CatalystSolventTemperaturePotential for Optimization
Nitro Group ReductionPd/C, H₂Methanol, Ethanol (B145695)Room TemperatureCatalyst loading, hydrogen pressure, solvent choice
AmidationEDC/HOBt, AmmoniaDMF, Dichloromethane0 °C to Room Temp.Coupling agent, base, reaction time
Ether SynthesisIsobutyl bromide, K₂CO₃DMF, Acetonitrile60-80 °CBase strength, solvent polarity, temperature

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound to create more sustainable and environmentally benign routes.

One key aspect of green chemistry is the use of safer solvents. For instance, in the nitro-reduction step, replacing traditional organic solvents with water or ethanol can significantly reduce the environmental footprint. Some modern synthetic methods for 2-aminobenzamide derivatives have been developed in aqueous media, sometimes facilitated by surfactants. rsc.org

Catalysis is another cornerstone of green chemistry. The use of catalytic hydrogenation, for example, is inherently greener than stoichiometric reducing agents like tin or iron, as it produces less waste. Furthermore, developing reusable catalysts would enhance the sustainability of the process.

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, can also be improved. One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can improve atom economy and reduce solvent usage and waste generation. sioc-journal.cn For example, a one-pot process for the synthesis of related 2-amino-5-halogenated-N,3-dimethylbenzamides has been reported, which could potentially be adapted. sioc-journal.cn

The use of microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov While yields may sometimes be slightly lower, the benefits in terms of speed and energy efficiency are often substantial. nih.gov

Green Chemistry PrincipleApplication in Synthesis of this compound
Waste PreventionOne-pot synthesis to minimize intermediate isolation and purification steps.
Atom EconomyDesigning synthetic routes that maximize the incorporation of reactant atoms into the final product.
Safer SolventsReplacing hazardous organic solvents with water, ethanol, or other green alternatives.
CatalysisUtilizing catalytic reduction methods (e.g., Pd/C) over stoichiometric reagents.
Energy EfficiencyEmploying microwave-assisted synthesis to reduce reaction times and energy consumption.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues of this compound allows for the exploration of structure-activity relationships in various applications. Modifications can be made at the amino group or by elaborating the isobutoxy moiety.

The amino group of this compound is a versatile handle for chemical modification. It can readily undergo a variety of reactions to introduce new functional groups.

Acylation of the amino group can be achieved by reacting it with acyl chlorides or acid anhydrides in the presence of a base. This reaction leads to the formation of N-acyl-2-amino-5-isobutoxybenzamide derivatives. A wide range of acyl groups, from simple alkyls to more complex aromatic or heterocyclic moieties, can be introduced in this manner.

Alkylation of the amino group can be performed using alkyl halides. However, controlling the degree of alkylation (mono- versus di-alkylation) can be challenging. Reductive amination, which involves reacting the amino group with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is a more controlled method for introducing a single alkyl group.

The amino group can also be converted into other functional groups. For example, diazotization followed by a Sandmeyer reaction can replace the amino group with a variety of substituents, including halogens, cyano, or hydroxyl groups, although this would fundamentally alter the 2-aminobenzamide core.

The isobutoxy group can also be a site for structural modification, although it is generally less reactive than the amino group. One approach to modifying this part of the molecule is to start with a precursor that has a more reactive handle at the 5-position.

For instance, if the synthesis starts from 2-amino-5-hydroxybenzamide, the isobutoxy group can be replaced with a wide variety of other alkoxy groups through Williamson ether synthesis with different alkyl halides. This allows for the systematic variation of the steric and electronic properties of the substituent at the 5-position.

Alternatively, if a precursor with a bromo or iodo group at the 5-position is used, a variety of substituents can be introduced via cross-coupling reactions. For example, a Suzuki coupling could be used to introduce new aryl or heteroaryl groups, or a Buchwald-Hartwig amination could be used to introduce new amino substituents. The isobutoxy group could then be introduced onto a different part of the newly added moiety if desired.

The following table summarizes potential modifications to the this compound structure.

Modification SiteReaction TypeReagentsResulting Analogue
Amino GroupAcylationAcetyl chloride, triethylamineN-Acetyl-2-amino-5-isobutoxybenzamide
Amino GroupReductive AminationAcetone, NaBH(OAc)₃2-(Isopropylamino)-5-isobutoxybenzamide
Isobutoxy MoietyEther Synthesis (from 5-hydroxy precursor)Benzyl bromide, K₂CO₃2-Amino-5-(benzyloxy)benzamide
5-Position (from 5-bromo precursor)Suzuki CouplingPhenylboronic acid, Pd catalyst2-Amino-5-phenylbenzamide

Substituent Variation on the Benzene (B151609) Ring

The modification of the benzene ring of the 2-aminobenzamide scaffold is a key strategy for the synthesis of new chemical entities. Research has demonstrated several methods for introducing a variety of substituents at different positions on the aromatic ring, thereby modulating the properties of the parent molecule. These methods often involve multi-step syntheses starting from appropriately substituted precursors.

A common strategy begins with a substituted methylbenzoate, which is then subjected to reactions such as bromination and cyanation to introduce new functional groups. For instance, a one-pot synthesis method has been reported for 2-amino-5-halogenated-N,3-dimethylbenzamides starting from 2-amino-3-methylbenzoic acid. sioc-journal.cn In this process, the initial benzoic acid is first converted to an 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. Following aminolysis with methylamine (B109427) to form the N-methylamide, electrophilic aromatic substitution is carried out using N-halosuccinimides (NCS, NBS, or NIS) to introduce a halogen (Cl, Br, or I) at the 5-position. sioc-journal.cn This demonstrates a viable route to introduce halogen substituents onto a 2-aminobenzamide core.

Another example of ring substitution involves the conversion of a bromo-substituent to a cyano group. In the synthesis of precursors for insecticidal agents, methyl 2-amino-5-bromo-3-methylbenzoate was successfully converted to methyl 2-amino-5-cyano-3-methylbenzoate by heating with copper(I) cyanide in N-methyl-2-pyrrolidinone (NMP). google.com While this example features a methyl group at the 3-position and a methyl ester instead of an isobutoxybenzamide, the cyanation of a 5-bromo-2-aminobenzoyl system is a directly relevant transformation for modifying the benzene ring.

Furthermore, patent literature discloses complex derivatives that incorporate a substituted 2-aminobenzamide core. For example, the synthesis of phosphine (B1218219) oxide derivatives has been described, which involves a 2-amino-5-(dimethylphosphoryl)benzoyl moiety. google.com This indicates that a dimethylphosphoryl group can be present at the 5-position of a 2-aminobenzamide structure, which is then incorporated into a larger, more complex molecule. google.com

The following table summarizes examples of substituent variations on the 2-aminobenzamide ring found in related synthetic contexts.

Starting Material ScaffoldReagentsPosition of SubstitutionResulting SubstituentReference
2-Amino-N,3-dimethylbenzamideN-Chlorosuccinimide (NCS)5Chloro sioc-journal.cn
2-Amino-N,3-dimethylbenzamideN-Bromosuccinimide (NBS)5Bromo sioc-journal.cn
2-Amino-N,3-dimethylbenzamideN-Iodosuccinimide (NIS)5Iodo sioc-journal.cn
Methyl 2-amino-5-bromo-3-methylbenzoateCopper(I) cyanide, NMP5Cyano google.com
2-Aminobenzoyl derivativeN/A (as part of a larger synthesis)5Dimethylphosphoryl google.com

Derivatization of the Amide Linkage

Modification of the primary amide group (-CONH₂) of 2-aminobenzamides into secondary or tertiary amides is a fundamental approach to creating diverse analogues. This is typically achieved by reacting a 2-aminobenzoyl precursor, such as an isatoic anhydride or an activated benzoic acid, with a primary or secondary amine.

General methods for the synthesis of N-substituted 2-aminobenzamides often start from isatoic anhydride. Reaction of isatoic anhydride with a desired amine in a solvent like DMF under heat provides the corresponding N-substituted 2-aminobenzamide. nih.gov This method has been used to prepare a wide array of derivatives, such as 2-amino-N-(4-methoxyphenyl)benzamide. nih.gov A microwave-assisted variation of this reaction has also been developed, which can reduce reaction times significantly. nih.gov

More complex derivatizations are detailed in patent literature, where the amide nitrogen is part of a larger molecular structure. For instance, a patent for phosphine oxide derivatives describes compounds where a substituted 2-aminobenzoyl group is attached to a phenylamino-N-isobutoxybenzamide structure. google.com This results in a highly derivatized amide linkage, specifically a tertiary amide where the nitrogen is substituted with an isobutoxy group and a complex phenyl-linker system. An example compound is 2-((2-((2-amino-5-(dimethylphosphoryl)benzoyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-isobutoxybenzamide. google.com

The synthesis of N,3-dimethylbenzamide analogues also provides a clear example of amide derivatization. The reaction of 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione with aqueous methylamine directly yields the N-methyl amide derivative. sioc-journal.cn Following this step, the benzene ring can be further functionalized, as described in the previous section. sioc-journal.cn Similarly, the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide was achieved by reacting the corresponding methyl or ethyl ester with methylamine, demonstrating the conversion of an ester to a specific N-alkyl amide. google.com

The following table provides examples of amide linkage derivatizations based on methodologies applicable to the 2-aminobenzamide scaffold.

Precursor ScaffoldReagent/MethodAmide Derivatization TypeResulting Structure ExampleReference
Isatoic anhydride4-Methoxyaniline, DMF, heatSecondary Amide2-Amino-N-(4-methoxyphenyl)benzamide nih.gov
8-Methyl-2H-3,1-benzoxazine-2,4(1H)-dioneAqueous methylamineSecondary Amide2-Amino-N,3-dimethylbenzamide sioc-journal.cn
Ethyl 2-amino-5-cyano-3-methylbenzoateMethylamine, MethanolSecondary Amide2-Amino-5-cyano-N,3-dimethylbenzamide google.com
Substituted 2-aminobenzoyl chloridePhenylamino-N-isobutoxybenzamide intermediateTertiary Amide2-((...)-amino)-N-isobutoxybenzamide derivative google.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Structural Modifications and Their Biological Implications for 2-Amino-5-isobutoxybenzamide Analogues

Role of the 2-Amino Functionality in Molecular Interactions

The 2-amino group, positioned ortho to the amide linkage, is a critical determinant of biological activity. nih.govsmolecule.com Its primary role is to act as a hydrogen bond donor, a fundamental interaction for anchoring the molecule to its biological target, such as an enzyme or receptor active site. benthamdirect.comajchem-a.com Studies on related 2-aminobenzamide (B116534) derivatives have shown that this amino group can form a stable intramolecular hydrogen bond with the adjacent amide carbonyl oxygen. smolecule.commdpi.comresearchgate.net This interaction creates a pseudo-six-membered ring that rigidifies the conformation of the molecule, which can be crucial for fitting into a specific binding pocket. smolecule.com

The criticality of this functionality is demonstrated in SAR studies where its removal or replacement leads to a significant loss of potency. nih.gov For instance, replacing the amino group with a nitro (NO₂) moiety, a common synthetic precursor, or an N-acylamido group often results in substantially reduced or completely abolished biological activity, highlighting the specific requirement for a hydrogen-bond-donating amino group at this position. nih.gov The hydrogen-bonding capacity of the 2-amino group is considered superior to other substituents like hydroxyl or methoxy (B1213986) groups for certain molecular interactions.

Table 1: Biological Implication of Modifying the 2-Amino Group in Benzamide (B126) Analogues

Modification at Position 2Expected Interaction ChangeObserved Impact on Biological ActivityReference
-NH₂ (Amino)Acts as a hydrogen bond donor; potential for intramolecular H-bonding.Typically essential for high potency. nih.gov
-NO₂ (Nitro)Strong electron-withdrawing group; H-bond acceptor only.Significant reduction or complete loss of activity. nih.gov
-NH-C(O)R (Acylamido)Bulky group; alters H-bonding profile.Significant reduction in activity. nih.gov
-H (Deletion)Loss of hydrogen bonding capability at this position.Substantial loss of activity. acs.org

Impact of the 5-Isobutoxy Substituent on Efficacy and Selectivity

Positioned para to the amino group, the 5-isobutoxy substituent plays a key role in modulating the compound's efficacy and selectivity. This group consists of a flexible butyl chain with a branch at the second carbon, connected to the benzene (B151609) ring via an ether linkage. Its primary contribution is providing a bulky, hydrophobic (lipophilic) element to the molecule. benthamdirect.com

This hydrophobic character is crucial for interacting with non-polar, hydrophobic pockets within the target protein. SAR studies on related benzamides have shown that the size and shape of this alkoxy group are critical. acs.orgacs.orgnih.gov Replacing the isobutoxy group with smaller alkyl groups, such as methyl or ethyl, can lead to a decrease in binding affinity, as these smaller groups may not adequately fill the available hydrophobic space in the target. acs.orgnih.gov Conversely, excessively large or linear alkyl chains can also be detrimental, suggesting a specific spatial requirement. acs.org The branched nature of the isobutyl group appears to be particularly effective in some series for maximizing hydrophobic interactions and achieving high potency and selectivity. acs.orgnih.gov

Table 2: Influence of 5-Position Substituent on Benzamide Analogue Activity

Substituent at Position 5Key PropertyGeneral Effect on Activity/SelectivityReference
-O-CH₂CH(CH₃)₂ (Isobutoxy)Branched, hydrophobicOften optimal for fitting into specific hydrophobic pockets, enhancing potency. acs.orgnih.gov
-O-CH₃ (Methoxy)Small, less hydrophobicMay result in reduced potency compared to larger alkoxy groups. nih.gov
-F, -Cl (Halogen)Electron-withdrawing, moderately hydrophobicCan modulate electronic properties and membrane permeability, but may be less tolerated than electron-rich groups in some cases. acs.org
-H (Deletion)Loss of hydrophobic interaction at this positionGenerally leads to a significant decrease in activity. d-nb.info

Influence of the Benzamide Core Scaffolding on Biological Activity

The benzamide core serves as the central, rigid scaffold that holds the essential amino and isobutoxy functionalities in a precise spatial orientation. researchgate.net This structural rigidity is paramount, as it minimizes the entropic penalty upon binding to a target by pre-organizing the key interacting groups. The aromatic ring itself can participate in favorable π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the binding site. researchgate.net

Furthermore, the amide linkage (-C(O)NH-) within the benzamide core is a critical pharmacophoric element. The carbonyl oxygen is a strong hydrogen bond acceptor, while the amide N-H can act as a hydrogen bond donor, allowing for a network of interactions that stabilize the ligand-target complex. ajchem-a.com Studies on various benzamide series confirm that the core structure is fundamental to their biological function, acting as more than just a simple linker. d-nb.infonih.gov

Elucidation of Key Pharmacophoric Elements within the this compound Series

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the this compound series, a consensus pharmacophore model can be derived from SAR findings. nih.govresearchgate.netnih.gov

The key pharmacophoric features are:

A Hydrogen Bond Donor (HBD): This is unequivocally the 2-amino group. nih.govbenthamdirect.com

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide group serves this role. benthamdirect.comajchem-a.com

An Aromatic Ring (AR): The central benzene ring provides a rigid scaffold and a site for hydrophobic or π-stacking interactions. nih.govbenthamdirect.com

A Hydrophobic Feature (HY): The 5-isobutoxy group provides a necessary bulky, lipophilic element to interact with hydrophobic regions of the target. benthamdirect.com

Some studies on 2-aminobenzamides also describe a "closing" of the pharmacophore site, where an intramolecular hydrogen bond between the 2-amino HBD and the amide carbonyl HBA pre-organizes the molecule. mdpi.comresearchgate.netnih.gov The biological activity then depends on the energetic favorability of breaking this internal bond to form new intermolecular bonds with the target protein.

Table 3: Key Pharmacophoric Elements of the this compound Series

Pharmacophoric FeatureMolecular MoietyPrimary Role in Molecular InteractionReference
Hydrogen Bond Donor (HBD)2-Amino group (-NH₂)Forms hydrogen bonds with acceptor groups on the target protein. nih.govbenthamdirect.com
Hydrogen Bond Acceptor (HBA)Amide carbonyl group (C=O)Forms hydrogen bonds with donor groups on the target protein. benthamdirect.comajchem-a.com
Aromatic Ring (AR)Benzene ringProvides a rigid scaffold and engages in π-π stacking/hydrophobic interactions. nih.govbenthamdirect.com
Hydrophobic Group (HY)5-Isobutoxy groupOccupies and interacts with hydrophobic pockets in the target. benthamdirect.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Enhanced Predictive Capabilities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. leidenuniv.nl For the this compound series, QSAR models can be developed to predict the potency of novel, unsynthesized analogues, thereby guiding medicinal chemistry efforts. nih.govwesleyan.edu

The process involves calculating a set of numerical values, known as molecular descriptors, for each analogue. These descriptors quantify various physicochemical properties:

Topological descriptors: Describe the size, shape, and degree of branching (e.g., Kier's shape index, molecular connectivity indices). nih.gov

Electronic descriptors: Quantify the electronic environment of the molecule (e.g., partial charges, dipole moment). ingentaconnect.com

Hydrophobic descriptors: Represent the lipophilicity of the molecule (e.g., LogP). ingentaconnect.com

Using statistical methods like Multiple Linear Regression (MLR), a QSAR equation is generated that links a combination of these descriptors to the observed biological activity (e.g., IC₅₀). leidenuniv.nl Studies on substituted benzamides have shown that descriptors related to hydrophobicity, steric bulk, and electronic properties are often crucial for building a predictive model. nih.govwesleyan.eduscispace.com For instance, a hypothetical QSAR model for this series might show that activity increases with hydrophobicity at position 5 but decreases with steric bulk at position 2, providing quantitative validation of the SAR observations. The predictive power of these models is assessed using statistical metrics like the cross-validated correlation coefficient (q²). nih.govnih.gov

Table 4: Example of a Hypothetical QSAR Equation for Benzamide Analogues

QSAR Equation ExampleDescriptorInterpretationReference
log(1/IC₅₀) = k₁ (ClogP) + k₂ (MR₂) - k₃ (Sterimol_L₁) + CClogPA positive coefficient (k₁) indicates that higher overall hydrophobicity increases activity. nih.govingentaconnect.com
MR₂A positive coefficient (k₂) for a substituent at position 5 suggests that a larger, more polarizable group enhances activity. acs.org
Sterimol_L₁A negative coefficient (k₃) for a substituent at position 2 indicates that increased length/bulk at this position is detrimental to activity. leidenuniv.nl

Molecular Mechanisms and Biological Interactions in Preclinical Models

Identification and Validation of Molecular Targets for 2-Amino-5-isobutoxybenzamide

The biological effects of a compound are dictated by its interactions with specific molecular targets. For the 2-aminobenzamide (B116534) class, these targets primarily include enzymes, though interactions with other proteins and receptors are also possible.

Investigation of Receptor Binding Profiles

While comprehensive receptor screening data for this compound is not extensively detailed in the public domain, the binding profiles of related benzamide (B126) structures suggest potential areas of interaction. For instance, certain benzamide derivatives have been shown to possess affinity for dopamine (B1211576) and serotonin (B10506) receptors. nih.govchalcogen.ro However, the primary focus for the 2-aminobenzamide scaffold has been on its interaction with histone deacetylase (HDAC) enzymes.

Research on substituted 2-aminobenzamides has revealed that modifications to the benzamide ring can confer selectivity for different HDAC isoforms. nih.gov Specifically, large substitutions at the 5-position of the 2-aminobenzamide ring, such as a phenyl or thiophene (B33073) group, have been shown to increase selectivity for class I HDACs, namely HDAC1 and HDAC2, over HDAC3. nih.govresearchgate.net Given this trend, the isobutoxy group at the 5-position of this compound would likely direct its binding preference towards HDAC1 and HDAC2. This targeted binding is crucial as different HDAC isoforms have distinct roles in cellular processes, and isoform-selective inhibitors are sought after to minimize off-target effects.

Enzyme Inhibition Studies

The most well-characterized activity of the 2-aminobenzamide class of compounds is the inhibition of histone deacetylases (HDACs). nih.govdrugbank.com These enzymes play a critical role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. researchgate.net

The general structure of 2-aminobenzamide inhibitors features a zinc-binding group that interacts with the zinc ion in the active site of HDAC enzymes. nih.govresearchgate.net The 2-aminobenzamide moiety itself serves as this critical zinc-binding group. researchgate.net The remainder of the molecule, including the isobutoxy group in this compound, would interact with surface residues of the enzyme, influencing potency and isoform selectivity. nih.gov

Studies on analogous 5-substituted 2-aminobenzamides have elucidated key aspects of their inhibitory mechanism. For example, in the context of Friedreich's ataxia (FRDA), reactivation of the silenced FXN gene was only achieved by 2-aminobenzamide inhibitors that target both HDAC1 and HDAC3 and exhibit a slow-on/slow-off, tight-binding mechanism. nih.gov In contrast, compounds that were selective for either HDAC1 or HDAC3 alone, or those that were fast-on/fast-off competitive inhibitors, were inactive in this cellular model. nih.gov This suggests that for certain therapeutic applications, the kinetics of enzyme binding, not just binding affinity, is a critical determinant of biological activity.

The inhibitory potency and selectivity of several 2-aminobenzamide derivatives against class I HDACs are presented below, illustrating how substitutions on the benzamide ring influence activity.

CompoundSubstitution PatternTarget(s)IC₅₀ (HDAC1)IC₅₀ (HDAC3)Kᵢ (HDAC1)Kᵢ (HDAC3)Selectivity (HDAC3 vs HDAC1)
HDACi 109UnsubstitutedHDAC1 & HDAC360 nM50 nM32 nM5 nM~6 (Ki)
HDACi 1364-fluoro substitutedHDAC3 selective1.14 µM560 nM630 nM196 nM~3 (Ki)
HDACi 35-phenyl substitutedHDAC1 selective127 nM9.6 µM7 nM2.5 µM~0.028 (Ki)
Data derived from studies on related 2-aminobenzamide histone deacetylase inhibitors. nih.gov IC₅₀ is the half-maximal inhibitory concentration. Kᵢ is the inhibition constant.

Beyond HDACs, other 2-aminobenzamide derivatives have been developed as inhibitors of different enzyme classes. For example, a series of 2-amino-3,5-diarylbenzamides were identified as potent and selective inhibitors of IKK-α and IKK-β kinases, which are key components of the NF-κB signaling pathway. researchgate.net This indicates that the 2-aminobenzamide scaffold is versatile and can be adapted to target different enzyme families.

Protein-Protein Interaction Modulation

The benzamide scaffold is not only useful for targeting enzyme active sites but has also been employed to modulate protein-protein interactions (PPIs). nih.govresearchgate.net These interactions are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. Designing small molecules to disrupt or stabilize PPIs is a promising therapeutic strategy. mdpi.comucsf.edu

Bis-benzamide structures have been designed as α-helix mimetics to inhibit the interaction between the androgen receptor (AR) and its coactivator proteins. nih.govresearchgate.net This interaction is critical for the growth of prostate cancer cells. nih.gov Many coactivator proteins bind to nuclear receptors like AR via a conserved α-helical LXXLL motif. nih.gov The bis-benzamide scaffold can position substituents in a way that mimics the critical leucine (B10760876) side chains of this motif, thereby competitively blocking the coactivator binding site on the receptor. nih.gov While this research has focused on bis-benzamides, it highlights the potential of the core benzamide structure, as found in this compound, to serve as a foundation for developing PPI modulators.

Elucidation of Cellular Pathway Modulation by this compound

By engaging with molecular targets, small molecules can trigger a cascade of downstream events, ultimately modulating complex cellular pathways. Based on its likely activity as an HDAC inhibitor, this compound is predicted to influence pathways governing gene expression, cell cycle, and apoptosis.

Signal Transduction Cascade Analysis

HDAC inhibitors exert broad effects on cellular signaling. jci.orgnih.gov The biological outcomes are dependent on which HDAC isoforms are inhibited and the specific cellular context. jci.org Inhibition of HDACs leads to the hyperacetylation of numerous proteins beyond histones, including transcription factors, signaling molecules, and cytoskeletal proteins. nih.gov

Acetylation can alter a protein's function in various ways, including its stability, enzymatic activity, subcellular localization, and ability to interact with other proteins. nih.gov For example, HDAC inhibitor-mediated acetylation of the p53 tumor suppressor protein enhances its DNA-binding activity, leading to the transcription of pro-apoptotic genes. nih.gov Conversely, HDAC inhibition can decrease the stability and transcriptional activity of hypoxia-inducible factor-1α (HIF-1α), a key regulator of angiogenesis. nih.gov Therefore, a compound like this compound, acting as an HDAC inhibitor, could modulate multiple signal transduction pathways simultaneously, affecting cell growth, differentiation, and survival. nih.govresearchgate.net

Furthermore, if derivatives of this compound were to target IKK kinases, as other 2-aminobenzamides do, they would directly interfere with the NF-κB signal transduction pathway. researchgate.net This pathway is a central regulator of inflammation, immunity, and cell survival.

Regulation of Gene Expression

The most direct consequence of HDAC inhibition is the modulation of gene expression. wikipedia.org By preventing the removal of acetyl groups from histones, HDAC inhibitors promote a more open chromatin structure (euchromatin), making DNA more accessible to the transcriptional machinery and generally leading to increased gene expression. nih.gov

Preclinical studies on 2-aminobenzamide HDAC inhibitors have provided clear examples of this mechanism. In cellular models of Friedreich's ataxia, these inhibitors can increase the expression of the silenced FXN gene by inducing hyperacetylation of histones H3 and H4 at the gene locus. nih.govnih.gov This restores the production of the frataxin protein, which is deficient in the disease. nih.gov

HDAC inhibitors can also regulate gene expression indirectly. nih.gov Microarray analysis of neuronal cells treated with the 2-aminobenzamide HDACi 109 revealed that out of approximately 1,200 regulated genes, a small subset was uniquely regulated by this active compound compared to inactive analogs. nih.gov This suggests that the therapeutic effect may be linked to the modulation of a specific set of genes.

Gene SymbolGene NameFunctionEffect of Active HDACi 109
FXNFrataxinMitochondrial iron-sulfur cluster assemblyUpregulation
H2AFY2H2A.Y Macrohistone 2Chromatin structure, gene repressionDownregulation
PCGF2Polycomb Group Ring Finger 2Component of Polycomb repressive complex 1 (PRC1), gene repressionDownregulation
LIFRLeukemia Inhibitory Factor ReceptorPromotes cell dormancyUpregulation
Table of genes whose expression is modulated by related 2-aminobenzamide HDAC inhibitors in various preclinical models. nih.govnih.gov

Notably, active 2-aminobenzamide HDAC inhibitors were found to downregulate genes involved in transcriptional repression, such as H2AFY2 (encoding the histone variant macroH2A) and PCGF2 (a component of the Polycomb repressive complex 1). nih.gov The downregulation of these repressors could contribute to a broader de-repression of gene expression, including that of the target gene FXN. In other contexts, such as breast cancer, HDAC inhibitors have been shown to induce the expression of the LIFR gene, which promotes a cellular dormancy phenotype. nih.gov This highlights the context-dependent nature of gene regulation by this class of compounds.

Pharmacological Efficacy of this compound and its Analogues in In Vivo Preclinical Disease Models

The in vivo pharmacological efficacy of this compound and its analogues has been investigated in various preclinical models of disease, primarily focusing on neurodegenerative disorders and cancer. Research has highlighted the potential of these compounds to modulate disease-related pathways and produce therapeutic effects in animal models.

Efficacy of 2-Aminobenzamide Analogues in Neurodegenerative Disease Models

A significant body of research has centered on the utility of 2-aminobenzamide derivatives as histone deacetylase (HDAC) inhibitors for the treatment of Friedreich's ataxia (FRDA), a neurodegenerative disease characterized by reduced expression of the frataxin (FXN) gene. nih.govnih.gov These compounds have been shown to reverse the gene silencing associated with the disease. nih.gov

In preclinical studies, certain pimelic o-aminobenzamide HDAC inhibitors have demonstrated the ability to increase FXN mRNA levels in the brain and heart tissues of KIKI mice, a model for FRDA. nih.gov Notably, compounds designated as HDACi 106 , HDACi 109 , and HDACi 136 have been evaluated in the YG8R mouse model of FRDA, which exhibits key pathological features of the human disease. nih.govresearchgate.net Prolonged treatment with these inhibitors resulted in the amelioration of disease phenotypes. researchgate.net Specifically, compounds 109 and 106 were found to improve motor coordination, while compounds 109 and 136 increased locomotor activity in these mice. researchgate.net These findings suggest that this class of molecules holds promise as a therapeutic strategy for FRDA. nih.gov

Further studies have explored the structure-activity relationship of these compounds to enhance their neuroprotective effects. For instance, new 5-aryl-substituted 2-aminobenzamide-type HDAC inhibitors have been synthesized. Among these, compound K-856 , which contains a (4-methyl-2,5-dioxopiperazin-1-yl) methyl group, showed promising neuronal survival activity in a model of cerebral ischemia. nih.gov This research underscores the importance of the 2-amino-5-aryl scaffold for potent neuroprotective effects. nih.gov

CompoundPreclinical ModelKey Findings
HDACi 106 YG8R mouse model (FRDA)Improved motor coordination. researchgate.net
HDACi 109 YG8R mouse model (FRDA)Improved motor coordination and increased locomotor activity. researchgate.net
HDACi 136 YG8R mouse model (FRDA)Increased locomotor activity. researchgate.net
K-856 Cerebral Ischemia ModelExhibited promising neuronal survival activity. nih.gov

Efficacy of Benzamide Analogues in Cancer Models

In the realm of oncology, tris-benzamide analogues have been developed as estrogen receptor (ER) coregulator binding modulators for the treatment of ER-positive breast cancer. acs.orgnih.gov A notable compound from this class, ERX-11 , has demonstrated potent antitumor activity in both therapy-sensitive and resistant breast cancer cells in vitro and in vivo. nih.gov

Building on the structure of ERX-11 , further optimization led to the development of 18h , a tris-benzamide that exhibited a greater than 10-fold increase in binding affinity and cell growth inhibition potency compared to the parent compound. acs.orgnih.gov In a ZR-75 xenograft model of breast cancer, intraperitoneal administration of 18h led to a significant decrease in tumor volume, with a 70% reduction compared to the vehicle-treated control group. acs.org This demonstrates the potent in vivo antitumor activity of this analogue. acs.orgnih.gov

Another class of benzamide derivatives, represented by MS-27-275 , has shown marked in vivo antitumor activity against a range of human tumors. nih.gov This synthetic benzamide derivative acts as an HDAC inhibitor and has demonstrated strong growth inhibition in seven out of eight tumor lines implanted in nude mice, many of which were insensitive to the standard chemotherapeutic agent 5-fluorouracil. nih.gov Similarly, the fluorine-substituted benzamide FNA was effective in a HepG2 nude mice xenograft model, inhibiting tumor growth with a tumor growth inhibition (TGI) of 48.89%. frontiersin.org

CompoundPreclinical ModelKey Findings
18h ZR-75 xenograft (Breast Cancer)Significantly decreased tumor volume by 70% compared to vehicle. acs.org
MS-27-275 Human tumor xenograftsStrongly inhibited tumor growth in 7 of 8 tumor lines. nih.gov
FNA HepG2 xenograft (Liver Cancer)Inhibited tumor growth with a TGI of 48.89%. frontiersin.org

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely employed to forecast the interaction between a ligand and its protein target, providing valuable information on binding modes and affinities.

Detailed research findings from studies on related benzamide (B126) structures reveal specific binding patterns with nuclear receptors like the Androgen Receptor (AR) and Estrogen Receptor (ER). In one such study, molecular docking simulations were conducted using AutoDock Vina to investigate how bis-benzamide derivatives bind to the activation function-2 (AF-2) domain of the Androgen Receptor. nih.gov The simulations showed that the isobutyl groups, similar to the one in 2-Amino-5-isobutoxybenzamide, are crucial for activity. These groups mimic the leucine (B10760876) residues of the LXXLL motif, a sequence common in coactivator proteins that bind to the AR. nih.gov The isobutyl substituents fit into a hydrophobic pocket within the AF-2 domain, which is formed by specific helices of the receptor. nih.govacs.org

Similarly, docking simulations of tris-benzamide compounds with the ERα ligand-binding domain (LBD) showed the tris-benzamide core structure binding to a shallow pocket in the AF-2 domain. acs.org The isobutyl groups were oriented toward the hydrophobic pocket, an interaction critical for the compound's modulatory activity. acs.org These studies underscore the importance of the isobutoxy moiety for achieving high binding affinity and selectivity. The primary interactions driving the binding of these benzamide derivatives are typically non-covalent, including hydrogen bonds and van der Waals forces. derpharmachemica.com

Table 1: Summary of Molecular Docking Findings for Benzamide Derivatives
Compound ClassProtein TargetDocking SoftwareKey FindingsPrimary Interactions
Bis-BenzamidesAndrogen Receptor (AF-2 Domain)AutoDock VinaIsobutyl groups fit into a hydrophobic pocket, mimicking leucine residues of the LXXLL motif. nih.govHydrophobic Interactions, Hydrogen Bonds
Tris-BenzamidesEstrogen Receptor α (LBD)AutoDockThe benzamide backbone fits in an elongated groove, with isobutyl groups turned toward the hydrophobic pocket. acs.orgHydrophobic Interactions, Hydrogen Bonds
Chromenyl PhosphonatesDNA (Minor Groove)Not SpecifiedPredicted strong binding affinity (ΔG of -7.4 kcal/mol) with preferential binding to A-T base pairs. derpharmachemica.comHydrogen Bonds, van der Waals Forces

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD can be used to analyze the conformational flexibility of a ligand like this compound and the stability of its complex with a biological target.

In the context of ligand-protein interactions, MD simulations can assess the stability of the docked pose obtained from molecular docking. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated. A low and stable RMSD for the ligand within the binding site over the simulation time suggests a stable binding mode. mdpi.com RMSF analysis can identify which parts of the protein become more or less flexible upon ligand binding, highlighting residues crucial for the interaction. mdpi.com

For this compound, an MD simulation of its complex with the Androgen Receptor would elucidate the dynamics of the binding. It could confirm the stability of the isobutoxy group's interaction within the hydrophobic pocket and reveal the dynamic network of hydrogen bonds and other non-covalent interactions. Such simulations can also be used to study how mutations in the target protein might alter binding affinity and dynamics, providing crucial information for understanding drug resistance. mdpi.com Coarse-grained MD (CG-MD) simulations are particularly useful for modeling larger systems, such as the interaction of compounds with lipid membranes or the assembly of nanoparticles. nih.gov

Table 2: Application of Molecular Dynamics Simulations
Simulation TypeObjectiveKey Analyses/OutputsRelevance to this compound
All-Atom MD of Ligand-Protein ComplexAssess binding stability and dynamics.RMSD of ligand pose, RMSF of protein residues, analysis of intermolecular contacts (e.g., hydrogen bonds) over time. mdpi.comValidates docking predictions and provides a dynamic view of the interaction with targets like the Androgen Receptor.
Coarse-Grained MDStudy large-scale phenomena like membrane interaction or self-assembly.Mean-Squared Displacement (MSD), particle morphology, and organization. nih.govresearchgate.netCould predict how the compound interacts with and permeates cell membranes.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. qulacs.org Methods like Density Functional Theory (DFT) can provide deep insights into the reactivity, stability, and spectroscopic properties of a compound like this compound. researchgate.net

These calculations can be used to generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. mdpi.com These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with its biological target. For this compound, the amino group would likely appear as a nucleophilic region, capable of donating a hydrogen bond, while the carbonyl oxygen of the amide would be a hydrogen bond acceptor.

Furthermore, quantum calculations are essential for analyzing reaction mechanisms and predicting reaction pathways, which is valuable in the development of synthetic methodologies. rsc.org By calculating the energies of transition states and intermediates, researchers can understand how a molecule is formed and predict its chemical stability. rsc.org The accuracy of these calculations is highly dependent on the level of theory and the basis set used. mdpi.com

Table 3: Quantum Chemical Calculation Applications
Calculation MethodInformation ObtainedSignificance for this compound
Density Functional Theory (DFT)Molecular orbital energies (HOMO/LUMO), atomic charges, bond orders. researchgate.netProvides a fundamental understanding of the molecule's electronic properties and chemical reactivity.
Electrostatic Potential (ESP) MappingVisualization of charge distribution, identification of nucleophilic and electrophilic sites. mdpi.comHelps predict non-covalent interaction sites (e.g., for hydrogen bonding) with a protein target.
Transition State CalculationEnergies of transition states and reaction intermediates. rsc.orgElucidates the synthetic pathway and thermodynamic stability of the compound.

Homology Modeling of Relevant Protein Targets for this compound

When an experimental 3D structure of a protein target is not available, homology modeling (or comparative modeling) can be used to construct a reliable model. creative-biostructure.com This method relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. insilicodesign.com If this compound were to be tested against a novel or mutated protein for which no crystal structure exists, homology modeling would be the first step in a structure-based drug design effort. nih.gov

The process involves several key steps:

Template Identification: The target protein's amino acid sequence is used to search a database (like the Protein Data Bank or PDB) for homologous proteins with known experimental structures. creative-biostructure.com

Sequence Alignment: The target sequence is aligned with the template sequence(s). The quality of this alignment is critical for the accuracy of the final model. creative-biostructure.comnih.gov

Model Building: The 3D coordinates of the aligned regions of the template are transferred to the target protein to build the backbone. Loops and side chains are then constructed. creative-biostructure.comnih.gov

Refinement and Validation: The generated model is subjected to energy minimization to resolve any steric clashes and is then validated using various quality assessment tools to ensure its stereochemical and structural integrity. creative-biostructure.com

Automated servers and software like SWISS-MODEL and ProMod3 have made this process more accessible and efficient. insilicodesign.comcresset-group.com The resulting model can then be used for molecular docking and dynamics simulations to study the interaction with this compound.

Table 4: The Homology Modeling Workflow
StepDescriptionTools/Methods
1. Template SearchSearching for experimentally solved structures homologous to the target sequence. insilicodesign.comBLAST, SWISS-MODEL Template Library (SMTL) insilicodesign.com
2. Target-Template AlignmentAligning the amino acid sequences of the target and template(s). creative-biostructure.comSequence alignment algorithms.
3. Model ConstructionBuilding the 3D model of the target based on the template's structure. nih.govProMod3, SWISS-MODEL insilicodesign.comcresset-group.com
4. Model Quality EvaluationAssessing the geometric and energetic quality of the constructed model. insilicodesign.comGMQE (Global Model Quality Estimation), QMEAN insilicodesign.com

Preclinical Pharmacokinetic Evaluation of 2 Amino 5 Isobutoxybenzamide

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment

No publicly available studies were found that investigated the in vitro ADME properties of 2-Amino-5-isobutoxybenzamide.

Membrane Permeability Studies (e.g., Caco-2 permeability)

There is no available data on the Caco-2 permeability of this compound. Standard assays using Caco-2 cell monolayers are employed to predict the in vivo intestinal absorption of compounds. evotec.comnih.govmedtechbcn.com These studies typically measure the apparent permeability coefficient (Papp) in both the apical to basolateral and basolateral to apical directions to assess passive and active transport mechanisms. evotec.com Without experimental data, the permeability characteristics of this compound remain unknown.

Plasma Protein Binding Characterization

The extent to which this compound binds to plasma proteins in human or animal plasma has not been reported in the available literature. Plasma protein binding is a critical parameter that influences the distribution and clearance of a drug, with highly bound drugs generally having a lower volume of distribution and clearance. researchgate.net Techniques such as equilibrium dialysis or ultrafiltration are commonly used to determine the percentage of a compound bound to plasma proteins. researchgate.net

Metabolic Stability and Metabolite Identification (e.g., Liver Microsome Studies)

There are no published studies on the metabolic stability of this compound in liver microsomes from any species, including human, rat, or mouse. evotec.comsrce.hrnih.gov Liver microsome stability assays are crucial for predicting the rate of metabolic clearance of a compound, primarily by cytochrome P450 enzymes. evotec.comsrce.hr These studies determine parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which are used to forecast in vivo hepatic clearance. srce.hr Furthermore, no information on the potential metabolites of this compound has been reported.

Efflux Transporter Interactions (e.g., P-gp)

No data is available to determine whether this compound is a substrate or inhibitor of efflux transporters such as P-glycoprotein (P-gp). nih.govevotec.com P-gp plays a significant role in drug absorption and distribution by actively transporting substrates out of cells. nih.govevotec.com Bidirectional transport assays using cell lines overexpressing P-gp, such as MDCK-MDR1, are typically used to evaluate these interactions. evotec.com

In Vivo Pharmacokinetic Profiling in Animal Models

No in vivo pharmacokinetic studies of this compound in any animal models, such as rats or mice, have been published. mdpi.comnih.govnih.gov Such studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted in a living organism.

Determination of Key Pharmacokinetic Parameters (e.g., Cmax, Tmax, Elimination Half-life, Clearance)

As no in vivo studies have been reported, key pharmacokinetic parameters for this compound, including its maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t½), and clearance (CL), remain undetermined. nih.gov These parameters are fundamental to characterizing the pharmacokinetic profile of a compound and for predicting its behavior in humans.

Advanced Analytical Methodologies for Research on 2 Amino 5 Isobutoxybenzamide

Chromatographic Techniques for Purification and Quantification

Chromatography is indispensable for the separation and quantification of 2-Amino-5-isobutoxybenzamide from reaction mixtures, impurities, or biological matrices. The choice of technique depends on the compound's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification and purity assessment of this compound due to its high resolution and sensitivity. nih.gov A reverse-phase HPLC (RP-HPLC) method is typically developed, as the compound possesses both polar (amino, amide) and non-polar (isobutoxy, benzene (B151609) ring) moieties.

Method development involves the systematic optimization of chromatographic conditions to achieve a symmetrical peak shape, adequate retention, and efficient separation from any impurities. Key parameters include the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength. nih.gov A C18 column is commonly selected as the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (like acetate (B1210297) or phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govmdpi.com

Validation of the developed HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure its reliability for the intended application. nih.gov This process verifies specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov

Table 1: Representative HPLC Method Parameters for this compound Analysis
ParameterCondition
Stationary Phase (Column)C18 (Octadecyl silane), 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseIsocratic elution with Acetonitrile: 0.05 M Sodium Acetate Buffer (pH 6.4) (60:40, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DetectionUV-Vis Diode Array Detector (DAD) at 245 nm
Retention TimeApproximately 5-7 minutes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net However, this compound has polar functional groups (-NH2 and -CONH2) that increase its boiling point and may cause it to adsorb to the GC column, leading to poor peak shape and thermal degradation. mdpi.com

To overcome these limitations, derivatization is required to convert the polar groups into less polar, more volatile functional groups. nih.gov This is typically a two-step process where the carboxylic acid and amino groups are reacted with chemical reagents to produce more volatile and thermally stable derivatives. mdpi.com Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the derivative from other components, and the mass spectrometer provides mass information for identification and quantification. google.commdpi.com

Table 2: Typical GC-MS Parameters for Analysis of Derivatized this compound
ParameterCondition
Derivatization ReagentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Chromatographic ColumnDB-5MS (5% Phenyl-95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.2 mL/min
Injector Temperature280 °C
Oven Temperature ProgramInitial 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Scan Range40-550 m/z

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound. Each technique provides unique information about the molecule's atoms, bonds, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of organic compounds. core.ac.uk Both ¹H NMR and ¹³C NMR spectra provide critical information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons, the protons of the isobutoxy group, and the exchangeable protons of the amino and amide groups.

¹³C NMR: The carbon NMR spectrum shows the number of chemically non-equivalent carbon atoms. Signals for the aromatic carbons, the carbonyl carbon of the amide, and the aliphatic carbons of the isobutoxy group would be observed in distinct regions of the spectrum.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 500 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10d1HAromatic H (C6-H)
~6.95dd1HAromatic H (C4-H)
~6.70d1HAromatic H (C3-H)
~5.80 (broad)s2HAmide (-CONH₂)
~4.20 (broad)s2HAmino (-NH₂)
~3.75d2HIsobutoxy (-OCH₂)
~2.05m1HIsobutoxy (-CH(CH₃)₂)
~1.00d6HIsobutoxy (-CH(CH₃)₂)
Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 126 MHz)
Chemical Shift (δ, ppm)Assignment
~170.5Amide Carbonyl (C=O)
~152.0Aromatic C-O (C5)
~140.0Aromatic C-N (C2)
~120.0Aromatic C-H (C4)
~118.5Aromatic C-H (C6)
~117.0Aromatic C-H (C3)
~115.0Aromatic C-CONH₂ (C1)
~75.0Isobutoxy (-OCH₂)
~28.5Isobutoxy (-CH(CH₃)₂)
~19.5Isobutoxy (-CH(CH₃)₂)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. chemguide.co.uk High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula.

Under electron ionization (EI), the this compound molecule will form a molecular ion (M⁺•), which then undergoes fragmentation. chemguide.co.uk The fragmentation pattern provides a unique fingerprint that helps to confirm the structure. Expected fragmentation pathways include the loss of the isobutyl group, cleavage of the ether bond, and loss of the amide functionality. libretexts.org The analysis of these fragments helps to piece together the molecular structure. miamioh.edu

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound (EI-MS)
m/zProposed FragmentComment
208[C₁₁H₁₆N₂O₂]⁺•Molecular Ion (M⁺•)
152[M - C₄H₈]⁺•Loss of isobutylene (B52900) from the isobutoxy group
151[M - C₄H₉]⁺Loss of the isobutyl radical
135[H₂NC₆H₃(OH)CO]⁺Fragment from cleavage of the ether bond
121[H₂NC₆H₄CO]⁺Benzamide (B126) fragment
57[C₄H₉]⁺Isobutyl cation

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum. For this compound, the IR spectrum would show characteristic absorption bands for the N-H bonds of the amine and amide, the C=O bond of the amide, the C-O bond of the ether, and the C=C and C-H bonds of the aromatic ring. researchgate.netwayne.edu

Table 6: Predicted Characteristic IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3350 - 3180N-H StretchPrimary Amide (-CONH₂)
3000 - 2850C-H StretchAliphatic (isobutoxy)
~1660C=O Stretch (Amide I)Amide (-CONH₂)
~1620N-H Bend (Amide II)Amide (-CONH₂)
1600, 1500C=C StretchAromatic Ring
~1250C-O Stretch (aryl-alkyl ether)Ether (-O-)

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The substituted benzene ring in this compound acts as a chromophore. The presence of the amino (-NH2) and benzamide (-CONH2) groups, which act as auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted benzene. researchgate.net The spectrum is useful for quantitative analysis and for confirming the presence of the aromatic system.

Table 7: Predicted UV-Vis Absorption Data for this compound (in Ethanol)
λmax (nm)Electronic TransitionChromophore
~245 nmπ → πSubstituted Benzene Ring
~290 nmπ → πSubstituted Benzene Ring

Future Directions and Research Perspectives

Exploration of Unexplored Therapeutic Applications

The future of 2-Amino-5-isobutoxybenzamide could involve its investigation as a foundational scaffold for a variety of therapeutic areas, building upon the demonstrated activities of related benzamide (B126) derivatives.

Oncology: Derivatives of benzamides have shown promise as anticancer agents. Some act as inhibitors of histone deacetylases (HDACs), a class of enzymes involved in epigenetic regulation. researchgate.net A significant area of cancer research focuses on disrupting protein-protein interactions (PPIs) that drive tumor growth. Tris- and bis-benzamide scaffolds have been designed as α-helix mimetics to inhibit the interaction between the estrogen receptor (ERα) or androgen receptor (AR) and their coactivator proteins, a strategy aimed at overcoming endocrine resistance in breast and prostate cancers. acs.orgresearchgate.netnih.govnih.gov Future work could explore whether this compound can be elaborated into a new class of PPI inhibitors or HDAC modulators.

Metabolic Disorders: Novel benzamide derivatives have been identified as potent glucokinase (GK) activators, which are of interest for the treatment of type 2 diabetes mellitus. nih.gov These activators bind to an allosteric site on the enzyme, enhancing glucose metabolism. The this compound structure could serve as a starting point for developing new series of GK activators.

Infectious Diseases: Research into benzamides containing diphenyl ether or pyrazole (B372694) moieties has revealed moderate to good antifungal activities against various plant pathogens. jst.go.jpsioc-journal.cn One derivative, 4-chloro-N-(2-((1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)amino)phenyl)benzamide, was identified as a potential succinate (B1194679) dehydrogenase (SDH) inhibitor. sioc-journal.cn This suggests that analogs of this compound could be screened for activity against human fungal pathogens.

Neurological and Inflammatory Disorders: Isobutoxybenzamide derivatives have been synthesized as potential Positron Emission Tomography (PET) imaging agents for sphingosine-1-phosphate 5 (S1P5) receptors. gla.ac.uk These receptors are implicated in demyelinating disorders like multiple sclerosis, making the development of such probes a valuable goal for diagnosis and for understanding disease pathology. gla.ac.uk

Development of Novel Synthetic Strategies for Scalable Production

The advancement of this compound from a laboratory chemical to a viable lead compound for drug development hinges on the availability of efficient and scalable synthetic routes. Current research on related benzamides highlights several strategies that could be adapted.

Iterative solution-phase synthesis is a common approach, typically involving sequential amide bond formation and the reduction of a nitro group to an amine. nih.gov For instance, a 3-alkoxy-4-nitrobenzoyl chloride can be reacted with an appropriate aniline, followed by reduction of the nitro group (e.g., with tin(II) chloride) to prepare for the next coupling step. nih.govmdpi.com While effective, these multi-step processes can be time-consuming and generate significant waste.

Challenges in synthesizing anthranilamide-based structures include the reduced reactivity of the aromatic amine and the electrophilicity of the carbonyl carbon. escholarship.org The development of robust activation methods for the carboxylic acid and optimized coupling conditions are critical for achieving high yields on a large scale. nih.govescholarship.org Furthermore, processes for key intermediates, such as the cyanation of bromo-compounds to introduce nitrile groups, have been developed and could be adapted for creating diverse derivatives. google.com

A summary of potential synthetic approaches is presented below.

Synthesis StrategyDescriptionPotential AdvantagesKey Challenges
Iterative Amide Coupling Stepwise construction of oligobenzamides through sequential coupling and deprotection/reduction steps. nih.govHigh control over sequence and structure.Time-consuming, potential for low overall yield, waste generation.
One-Pot Synthesis Combining multiple reaction steps (e.g., cyclization, aminolysis, substitution) in a single reactor. sioc-journal.cnIncreased efficiency, shorter reaction times, less waste.Requires compatible reaction conditions for all steps.
Convergent Synthesis Preparing larger fragments of the target molecule separately before combining them in a final step.Can improve overall efficiency for complex molecules.Requires careful planning of synthetic fragments.

Advanced SAR and Lead Optimization for Enhanced Pharmacological Profiles

Systematic Structure-Activity Relationship (SAR) studies are crucial for transforming a hit compound into a lead with optimized potency, selectivity, and pharmacokinetic properties. For this compound, SAR exploration would involve modifying its three key components: the 2-amino group, the 5-isobutoxy group, and the C1-benzamide moiety.

Advanced SAR studies on related benzamide scaffolds provide a clear roadmap. For example, in the development of tris-benzamide ERα modulators, the replacement of key isobutyl groups with smaller methyl groups was investigated. acs.org It was found that a 2-hydroxyethyl group was critical for binding affinity and cell growth inhibition. acs.orgnih.gov Similarly, in studies of bis-benzamides targeting the androgen receptor, a nitro group at the N-terminus was found to be essential for biological activity, while various alkyl groups were surveyed as side chains to identify the most potent analogs. researchgate.netmdpi.com

For this compound, lead optimization could involve:

N-terminus (2-amino group): Acylation or alkylation to explore interactions with target proteins. As seen in related series, substituting this position can be critical for activity. researchgate.netmdpi.com

Side Chain (5-isobutoxy group): Varying the length and branching of the alkoxy chain (e.g., replacing isobutoxy with propoxy, butoxy, or cyclic ethers) to probe hydrophobic pockets in a target binding site.

C-terminus (benzamide group): Substitution on the amide nitrogen with different alkyl or aryl groups to modulate properties like solubility, cell permeability, and metabolic stability.

The table below summarizes key SAR findings from related benzamide inhibitors that could guide future optimization.

Compound SeriesTargetKey SAR FindingReference
Tris-benzamides Estrogen Receptor α (ERα)A 2-hydroxyethyl group was critical for protein binding and antiproliferative activity. acs.orgnih.gov
Bis-benzamides Androgen Receptor (AR)An N-terminal nitro group was essential for activity; isobutyl side chains conferred high potency. researchgate.netnih.govmdpi.com
Acetylenyl Benzamides Glucokinase (GK)A 1-methyl-1H-pyrazol moiety for hydrogen bonding and a (R)-(-)-2-methoxy-1-methyl-ethoxy moiety for hydrophobic interactions were optimal. nih.gov

This systematic approach, combining chemical synthesis with biological evaluation, would be essential to enhance the pharmacological profile of any lead compounds derived from the this compound scaffold. nih.gov

Integration with Emerging Research Fields and Technologies

To accelerate the discovery and development process, research on this compound and its derivatives should be integrated with emerging scientific fields and technologies.

Computational Chemistry and AI: Molecular docking simulations are already used to predict the binding modes of benzamide derivatives with their protein targets, such as SDH and the androgen receptor. researchgate.netsioc-journal.cn Future efforts can employ more advanced computational tools, including machine learning and artificial intelligence, to predict the activity of virtual libraries of compounds before their synthesis, thereby saving time and resources.

Chemical Biology and Probe Development: The development of benzamide-based PET imaging agents for S1P5 receptors is an example of applying these scaffolds as chemical probes to study biological systems. gla.ac.uk this compound derivatives could be functionalized with fluorophores or radiolabels (e.g., ¹⁸F) to create new tools for imaging and understanding disease processes in real-time. gla.ac.uk

Bioinspired Materials Science: Research into anthranilamide (aromatic β-amino acid) oligomers has shown their potential to form "molecular electrets"—structures with large, permanent dipole moments. escholarship.org These bioinspired materials have potential applications in molecular electronics and energy-conversion systems. The rigid, hydrogen-bonding backbone of oligomers derived from this compound could be explored for the rational design of novel functional materials. escholarship.org

Mechanochemistry: As an emerging technology for green synthesis, mechanochemistry (using mechanical force to drive reactions) offers a solvent-free method for producing complex molecules. This has been demonstrated for the synthesis of 2-amino-3-cyanopyran derivatives and could be investigated for the production of benzamides, potentially leading to more sustainable industrial-scale manufacturing. researchgate.net

By embracing these interdisciplinary approaches, the full potential of the this compound scaffold can be explored, moving it from a simple chemical entity to a versatile platform for innovation in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-5-isobutoxybenzamide, and how can purity be optimized?

  • Methodological Answer :

  • Route 1 : Alkylation of 2-Amino-5-hydroxybenzamide with isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
  • Route 2 : Direct amidation of 5-isobutoxy-2-nitrobenzoic acid followed by nitro-group reduction (H₂/Pd-C in ethanol). Purification via recrystallization (ethanol/water) yields >90% purity.
  • Purity Optimization : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate isomers. Confirm purity via ¹H NMR (absence of peaks at δ 7.8–8.2 ppm for nitro intermediates) .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H NMR : Key peaks include δ 6.8–7.2 ppm (aromatic protons), δ 4.1 ppm (isobutoxy -OCH₂-), and δ 1.0 ppm (isobutyl -CH(CH₃)₂). Compare with computational predictions (DFT/B3LYP/6-31G*) .
  • IR Spectroscopy : Confirm amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1600 cm⁻¹.
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 223.1 (C₁₁H₁₆N₂O₂). Validate using reference libraries (e.g., NIST Chemistry WebBook) .

Advanced Research Questions

Q. What experimental design considerations are critical when evaluating the solubility of this compound in polar vs. non-polar solvents?

  • Methodological Answer :

  • Solvent Selection : Use Hansen solubility parameters (δD, δP, δH) to predict solubility. For polar solvents (e.g., DMSO, methanol), δP > 10 MPa¹/²; for non-polar (e.g., hexane), δD > 14 MPa¹/² .
  • Quantitative Analysis : Perform gravimetric solubility assays at 25°C (shake-flask method). Centrifuge saturated solutions (10,000 rpm, 15 min) and analyze supernatant via UV-Vis (λmax ~270 nm).
  • Data Table :
SolventSolubility (mg/mL)Hansen δ (MPa¹/²)
DMSO45.2 ± 2.118.4, 16.4, 10.2
Hexane<0.114.9, 0.0, 0.0

Q. How can contradictions in reported pharmacological activity data for this compound derivatives be systematically analyzed?

  • Methodological Answer :

  • Hypothesis Testing : Compare IC₅₀ values across studies using ANOVA. Control for variables like assay type (e.g., cell-free vs. cell-based) and solvent effects (DMSO vs. aqueous buffers) .
  • Structural-Activity Relationships (SAR) : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity variations due to substituent changes (e.g., -OCH₂ vs. -Cl at position 5) .
  • Case Study : Conflicting COX-2 inhibition data (Study A: IC₅₀ = 1.2 μM; Study B: IC₅₀ = 8.7 μM) may arise from differing buffer pH (7.4 vs. 6.8), altering protonation states of the amide group.

Methodological Guidelines

  • Experimental Reproducibility : Document reaction conditions (e.g., inert atmosphere for reduction steps) and storage protocols (0–6°C for labile intermediates) .
  • Data Validation : Cross-reference spectral data with computational models (e.g., ChemSpider’s predicted NMR shifts) and replicate key findings across ≥3 independent trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.